1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate
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Overview
Description
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and imidazole. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole
- 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole hydrochloride
Uniqueness
1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate is unique due to its specific nitrate group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
83621-08-3 |
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Molecular Formula |
C17H21Cl2N3O5 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-[(Z)-2-(2-butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H20Cl2N2O2.HNO3/c1-2-3-8-22-9-10-23-17(12-21-7-6-20-13-21)15-5-4-14(18)11-16(15)19;2-1(3)4/h4-7,11-13H,2-3,8-10H2,1H3;(H,2,3,4)/b17-12-; |
InChI Key |
HDYMYODDCXLSHF-HBPAQXCTSA-N |
Isomeric SMILES |
CCCCOCCO/C(=C\N1C=CN=C1)/C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
CCCCOCCOC(=CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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